2-Ethoxy-5-hydroxybenzaldehyde
Description
It serves as a versatile intermediate in organic synthesis, particularly for preparing alkoxy-substituted benzaldehydes.
Properties
Molecular Formula |
C9H10O3 |
|---|---|
Molecular Weight |
166.17 g/mol |
IUPAC Name |
2-ethoxy-5-hydroxybenzaldehyde |
InChI |
InChI=1S/C9H10O3/c1-2-12-9-4-3-8(11)5-7(9)6-10/h3-6,11H,2H2,1H3 |
InChI Key |
DRLDVFDRQMUEJL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)O)C=O |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
2-Ethoxy-5-hydroxybenzaldehyde serves as an important synthetic intermediate in organic chemistry. It can undergo various reactions due to its functional groups, allowing for the synthesis of more complex molecules. For instance, it can be used in:
- Aldol Condensation : The compound can participate in aldol reactions to form larger carbon frameworks.
- O-Alkylation : It can be transformed into other alkoxy derivatives through O-alkylation, enhancing its utility in synthesizing related compounds .
Medicinal Chemistry
Research indicates that this compound may exhibit significant biological activities. Compounds with similar structures have been explored for their potential anti-inflammatory and anticancer properties. Notably:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation due to its ability to modulate biological pathways associated with cell growth.
- Antimicrobial Properties : Its structural analogs have demonstrated antimicrobial activity against various pathogens, indicating that this compound could also possess similar properties .
Material Science
In material science, this compound is being investigated for its potential use in developing new materials with specific properties:
- Polymerization Reactions : The compound can act as a monomer or crosslinking agent in polymer synthesis, contributing to the development of novel polymers with enhanced mechanical and thermal properties.
- Coatings and Composites : Its incorporation into coatings may improve adhesion and durability due to the presence of both hydroxy and aldehyde functionalities .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity against human breast cancer cells, with an IC50 value suggesting potent activity. Further investigations are recommended to elucidate the underlying mechanisms of action.
Case Study 2: Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial properties of this compound against common bacterial strains. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a natural preservative or therapeutic agent.
Data Table: Comparison with Similar Compounds
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 2-Hydroxy-5-methoxybenzaldehyde | Hydroxy group at position 2, methoxy at position 5 | Lacks ethoxy group; different reactivity |
| 2-Methoxy-5-hydroxybenzaldehyde | Methoxy at position 2, hydroxy at position 5 | Different substituent affects solubility |
| 2-Ethoxy-4-hydroxybenzaldehyde | Ethoxy at position 2, hydroxy at position 4 | Positioning of functional groups alters activity |
The table above illustrates how the positioning of functional groups influences the chemical behavior and potential applications of these compounds.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares 2-ethoxy-5-hydroxybenzaldehyde with structurally related benzaldehydes, emphasizing substituent positions and functional groups:
Electronic and Steric Effects
- Electron-Donating Groups (EDGs) :
- Electron-Withdrawing Groups (EWGs) :
- Fluorine (–F) and acetyl (–COCH₃) deactivate the ring, increasing the electrophilicity of the aldehyde group. This enhances reactivity in nucleophilic additions or condensations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
